The mechanism of action of pyrimidinol derivatives varies depending on the specific compound and its target. For instance, 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, which plays a role in the regulation of intracellular levels of cyclic nucleotides and is implicated in various cardiovascular diseases1. Another study on Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate demonstrated its relaxant action on rat trachea, mainly through calcium channel blockade, which suggests its potential use in respiratory disorders2. Additionally, molecular docking analyses of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate indicated that it could be a promising inhibitor for cancer treatment due to its ability to bind to the active sites of the c-MET protein3.
The applications of pyrimidinol derivatives span across various fields of medicine. In the field of cardiovascular research, derivatives such as 6-arylpyrido[2,3-d]pyrimidin-7-amine have shown antihypertensive activity in spontaneously hypertensive rats, suggesting their potential use in managing hypertension4. In antiviral research, new 6-[(2'-dialkylamino)ethyl]-4(3H)-pyrimidinones exhibited anti-Rubella activity and were also evaluated for their inhibition of HIV-1 Reverse Transcriptases, indicating their potential application in the treatment of viral infections5. Furthermore, novel derivatives of 6-methyluracil with a 2-(phenoxy)ethyl substituent at position 5 of the pyrimidine ring have been synthesized, which could lead to the development of new therapeutic agents with unique biological activities6.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6